molecular formula C8H8O2S B13087347 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13087347
M. Wt: 168.21 g/mol
InChI Key: ZZCJDGURVYEFFD-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid is a high-purity chemical compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery. This molecule features a cyclopropane ring carboxylic acid directly linked to the 3-position of a thiophene heterocycle, a key scaffold in medicinal and materials chemistry . Thiophene derivatives are privileged structures in pharmaceutical research, with applications spanning the development of antitumor, antibacterial, anti-inflammatory, antifungal, and antihypertensive agents . The cyclopropane carboxylic acid moiety functions as a robust and conformationally restricted building block, valuable for probing molecular interactions or for further synthetic elaboration via coupling reactions. The specific stereochemistry of the cyclopropane ring can be critical for biological activity; related compounds, such as rac-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid, are also available for research . Researchers utilize this compound and its derivatives as key precursors in the synthesis of complex heterocyclic systems, including thiazole, selenazole, and bithiophene structures, which are accessible through Meerwein reactions and subsequent cyclizations with bisnucleophiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use. • Molecular Formula: C 8 H 8 O 2 S • CAS Number: Please contact us for specific • Purity: ≥95% (based on related cyclopropane-thiophene compounds)

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

2-thiophen-3-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H8O2S/c9-8(10)7-3-6(7)5-1-2-11-4-5/h1-2,4,6-7H,3H2,(H,9,10)

InChI Key

ZZCJDGURVYEFFD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of thiophene derivatives. One common method is the reaction of thiophene with diazo compounds in the presence of a catalyst to form the cyclopropane ring. The carboxylic acid group can then be introduced through various functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-Carboxylic Acids

Thiophene-2-carboxylic acid (CAS 527-72-0, C₅H₄O₂S) and Thiophene-3-acetic acid (CAS 6964-21-2, C₆H₆O₂S) share structural similarities with the target compound but differ in substituent placement and backbone structure:

  • Molecular Weight : Thiophene-2-carboxylic acid (128.15 g/mol) is lighter than Thiophene-3-acetic acid (142.17 g/mol) due to the absence of a methylene spacer .
  • Reactivity : The carboxylic acid group in Thiophene-2-carboxylic acid is directly conjugated to the thiophene ring, enhancing acidity (pKa ~2.5) compared to aliphatic carboxylic acids. In contrast, Thiophene-3-acetic acid’s acetic acid chain reduces conjugation, resulting in a higher pKa (~4.3) .
  • Applications : Thiophene-2-carboxylic acid is widely used as a ligand in catalysis and a precursor for heterocyclic drug synthesis, whereas Thiophene-3-acetic acid is employed in peptide modifications and polymer chemistry .

Cyclopropane-Carboxylic Acid Derivatives

Cyclopropane-carboxylic acids with diverse substituents highlight the impact of functional groups on physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS No.
1-(Boc-Amino)cyclopropane-1-carboxylic acid C₉H₁₅NO₄ 201.22 Boc-protected amino 88950-64-5
trans-2-cyanocyclopropane-1-carboxylic acid C₅H₅NO₂ 111.10 Cyano 39891-82-2
1-ethylcyclopropane-1-carboxylic acid C₆H₁₀O₂ 114.14 Ethyl 150864-95-2
2-(1-Trifluoromethyl)cyclopropyl acetic acid C₆H₇F₃O₂ 168.11 Trifluoromethyl 871476-77-6
  • Solubility: The Boc-amino derivative (log S = -1.5) exhibits lower aqueous solubility than the cyano-substituted analog (log S = -0.9) due to increased hydrophobicity .
  • Stability : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability against ring-opening reactions, whereas ethyl substituents increase susceptibility to thermal degradation .

Structural Analogs from Building Blocks Catalogs

Enamine Ltd.’s catalog lists 2-(thiophen-3-yl)oxolane-2-carboxylic acid (CAS 79598-48-4, C₄H₇N₃O₃) and 1-(oxolan-3-yl)cyclopropane-1-carboxylic acid (CAS 1507735-27-4, C₈H₁₂O₃), which feature tetrahydrofuran or oxolane moieties instead of cyclopropane. These compounds demonstrate reduced ring strain and altered solubility profiles compared to the target compound .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight log P (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C)
Thiophene-2-carboxylic acid 128.15 1.45 25.3 128–130
1-(Boc-Amino)cyclopropane-1-carboxylic acid 201.22 1.92 5.8 152–154
trans-2-cyanocyclopropane-1-carboxylic acid 111.10 0.68 18.4 89–91

Biological Activity

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid is a novel compound characterized by a cyclopropane ring substituted with a thiophene group and a carboxylic acid functional group. Its molecular formula is C8H8O2SC_8H_8O_2S. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes:

  • Cyclopropane Ring : A three-membered ring that contributes to the compound's reactivity.
  • Thiophene Moiety : An aromatic five-membered ring that enhances the compound's potential in various applications.

The presence of these groups suggests that the compound may exhibit diverse biological activities, including interactions with biological targets such as enzymes and receptors.

Pharmacological Profiles

Research indicates that compounds containing both thiophene and cyclopropane structures can exhibit various biological activities. Notable areas of investigation include:

  • Anticancer Activity : Studies suggest that derivatives of cyclopropane carboxylic acids may inhibit cancer cell growth. For instance, compounds similar to this compound have been shown to interact with receptor tyrosine kinases (RTKs), which are critical in cancer progression .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pathways such as NF-κB, which is involved in inflammatory responses .

The biological activity of this compound can be attributed to its ability to bind selectively to various biological targets. Interaction studies utilizing molecular docking simulations have demonstrated its binding affinity to specific enzymes and receptors, elucidating its mechanism of action .

Anticancer Studies

One significant study explored the anticancer potential of cyclopropane derivatives, including this compound. The findings indicated that this compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values in the micromolar range. These results highlight its potential as a therapeutic agent against malignancies .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that certain derivatives could inhibit LPS-induced NF-κB activation, suggesting a promising therapeutic role for this compound in managing chronic inflammatory conditions .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct properties and potential applications:

Compound NameStructure HighlightsNotable Properties
3-Thiophenecarboxylic Acid Thiophene ring with a carboxylic acid groupAntimicrobial activity
Cyclopropanecarboxylic Acid Cyclopropane ring with a carboxylic acid groupVersatile synthetic intermediate
2-(Furan-3-yl)cyclopropane-1-carboxylic Acid Furan substituted instead of thiophenePotential anticancer properties

This table illustrates how the unique combination of thiophene and cyclopropane in this compound may confer distinct electronic properties compared to other similar compounds.

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